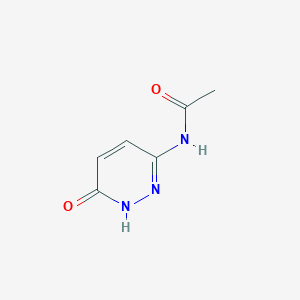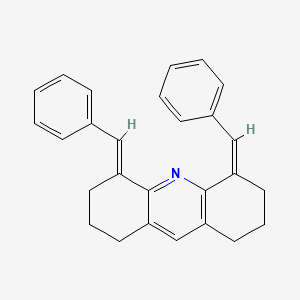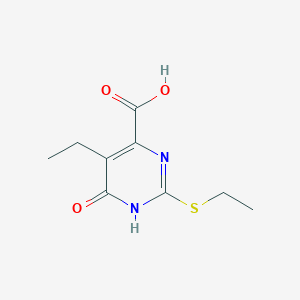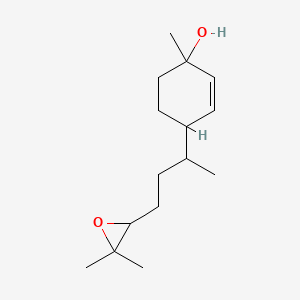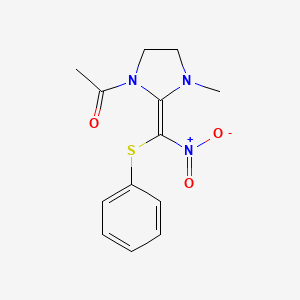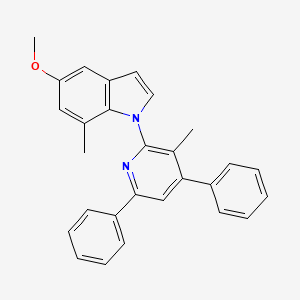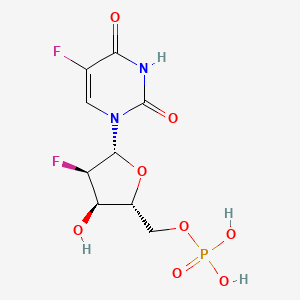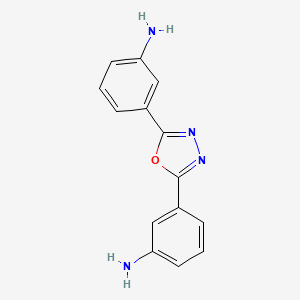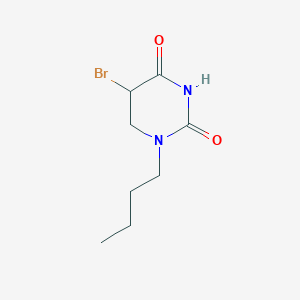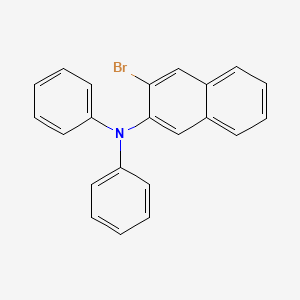
3-Bromo-N,N-diphenylnaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N-diphenylnaphthalen-2-amine is an organic compound characterized by the presence of a bromine atom at the third position of the naphthalene ring and two phenyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diphenylnaphthalen-2-amine typically involves the bromination of N,N-diphenylnaphthalen-2-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of N,N-diphenylnaphthalen-2-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives such as naphthoquinones or other oxygenated compounds.
Reduction: Formation of N,N-diphenylnaphthalen-2-amine without the bromine atom.
科学的研究の応用
3-Bromo-N,N-diphenylnaphthalen-2-amine has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds and drug candidates.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-Bromo-N,N-diphenylnaphthalen-2-amine depends on its application. In organic electronics, the compound’s electronic properties are influenced by the presence of the bromine atom and the conjugated naphthalene and phenyl rings, which facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
N,N-diphenylnaphthalen-2-amine: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-Chloro-N,N-diphenylnaphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
3-Iodo-N,N-diphenylnaphthalen-2-amine:
Uniqueness: 3-Bromo-N,N-diphenylnaphthalen-2-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and electronic properties that can be exploited in various applications. The bromine atom’s size and electronegativity also influence the compound’s behavior in chemical reactions and its interactions with other molecules.
特性
分子式 |
C22H16BrN |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
3-bromo-N,N-diphenylnaphthalen-2-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-17-9-7-8-10-18(17)16-22(21)24(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-16H |
InChIキー |
WMSSQTUHWIECGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
